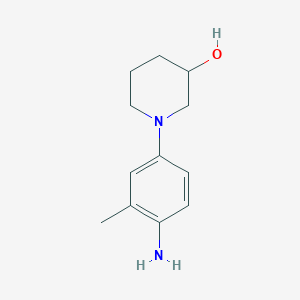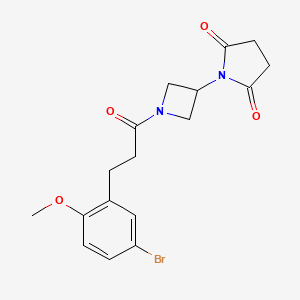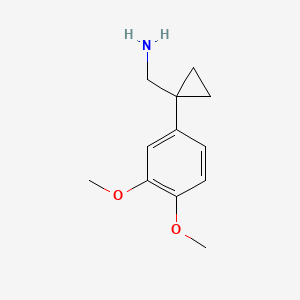
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, also known as 3,4-CTMP, is a novel psychoactive substance that belongs to the class of phenylcyclopropane derivatives. It is a synthetic compound that has been developed for research purposes, specifically for studying its effects on the central nervous system.
作用机制
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their levels. This, in turn, leads to the stimulant effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, it is important to note that the long-term effects of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine on the body are not yet fully understood.
实验室实验的优点和局限性
One of the advantages of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments is its relatively low cost and easy availability. It can be synthesized in a laboratory setting and is readily available for purchase from research chemical suppliers. However, one of the limitations of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is its potential for abuse. It is a psychoactive substance that has not been approved for human consumption, and its long-term effects on the body are not fully understood.
未来方向
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine. One area of research could be to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of research could be to study its effects on the brain and nervous system in more detail, to better understand its mechanism of action and potential long-term effects. Additionally, there is a need for further research into the potential risks and benefits of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments, to ensure that it is used safely and responsibly.
Conclusion
In conclusion, 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, or 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, is a synthetic compound that has been developed for research purposes. It has stimulant properties and has been found to increase alertness, focus, and motivation. It has also been found to improve cognitive performance, memory, and learning ability. While there are advantages to using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments, it is important to use it safely and responsibly, and to continue to study its potential risks and benefits.
合成方法
The synthesis of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography. The process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine has been used extensively in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties, similar to those of other psychoactive substances such as amphetamines and cocaine. Studies have shown that it increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, focus, and motivation. It has also been found to improve cognitive performance, memory, and learning ability.
属性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXPTBMBXRLTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

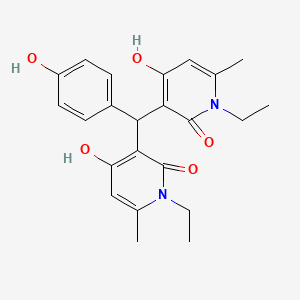
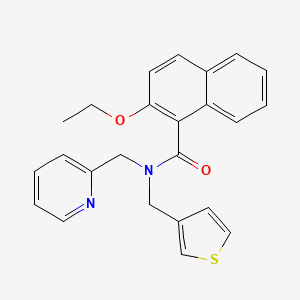
![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)

![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2628553.png)
![4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2628554.png)

![4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2628557.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)
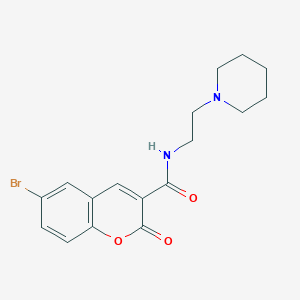
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)
